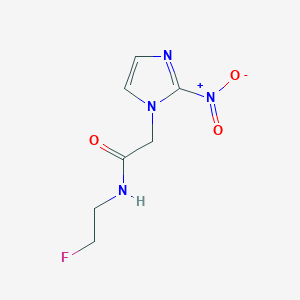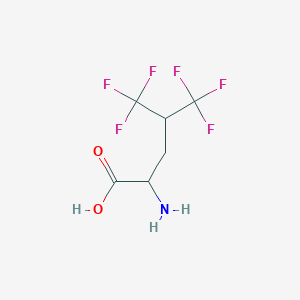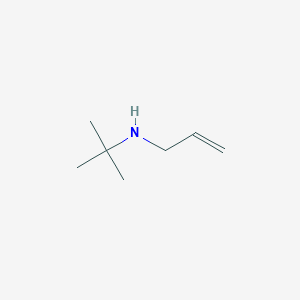
N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide, also known as EF5, is a hypoxia marker that is widely used in scientific research. EF5 is a small molecule that selectively binds to hypoxic cells, which are cells that are deprived of oxygen. This unique property of EF5 makes it a valuable tool in cancer research, as hypoxic cells are often resistant to radiation and chemotherapy. In
作用機序
N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide selectively binds to hypoxic cells through a process called reduction. In hypoxic cells, the oxygen concentration is low, which leads to the reduction of this compound to N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamideH. N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamideH is then trapped in the hypoxic cells, allowing for the detection of hypoxic regions in tumors.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity in animal studies. However, this compound can cause mild skin irritation and allergic reactions in some individuals. This compound is rapidly cleared from the body, with a half-life of approximately 2 hours.
実験室実験の利点と制限
N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide is a valuable tool in cancer research, as it allows for the detection of hypoxic cells in tumors. This compound is also relatively easy to use and can be detected using a variety of imaging techniques, including fluorescence microscopy and positron emission tomography (PET). However, this compound has some limitations, including its short half-life and the need for specialized equipment to detect it.
将来の方向性
There are several future directions for the use of N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide in scientific research. One area of research is the development of new cancer treatments that target hypoxic cells. Another area of research is the use of this compound in combination with other hypoxia markers to improve the accuracy of hypoxia detection. Finally, the development of new imaging techniques that can detect this compound in vivo could lead to more accurate and precise detection of hypoxic regions in tumors.
Conclusion
This compound is a valuable tool in scientific research that allows for the detection of hypoxic cells in tumors. This compound has been used in a variety of cancer types and can be used to monitor the effectiveness of cancer treatments. Although this compound has some limitations, it has several advantages that make it a valuable tool in cancer research. Future research directions for this compound include the development of new cancer treatments, the use of this compound in combination with other hypoxia markers, and the development of new imaging techniques.
合成法
N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide is synthesized by a multistep process that involves the reaction of 2-nitroimidazole with ethylene oxide to form 2-(2-hydroxyethyl)nitroimidazole, followed by the reaction of the latter with acetyl chloride to form N-(2-acetamidoethyl)-2-(2-nitroimidazol-1-yl)acetamide. Finally, the N-acetyl group is replaced with a fluoroethyl group to form this compound.
科学的研究の応用
N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide is used in scientific research to detect hypoxic cells in tumors, which can help in the development of new cancer treatments. This compound has been used in a variety of cancer types, including breast, lung, and head and neck cancers. This compound can also be used to monitor the effectiveness of cancer treatments, as hypoxic cells are often resistant to radiation and chemotherapy.
特性
IUPAC Name |
N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN4O3/c8-1-2-9-6(13)5-11-4-3-10-7(11)12(14)15/h3-4H,1-2,5H2,(H,9,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEQUZYNZXTLAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CC(=O)NCCF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415296 |
Source


|
| Record name | N-(2-Fluoroethyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
199800-19-6 |
Source


|
| Record name | N-(2-Fluoroethyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














